(5E)-3-benzyl-5-[(2E)-3-(5-chloro-2-hydroxyphenyl)-2-methylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one
Overview
Description
(5E)-3-benzyl-5-[(2E)-3-(5-chloro-2-hydroxyphenyl)-2-methylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a benzyl group, and a chlorinated hydroxyphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-3-benzyl-5-[(2E)-3-(5-chloro-2-hydroxyphenyl)-2-methylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps. One common method includes the condensation of 5-chloro-2-hydroxybenzaldehyde with 2-methyl-3-buten-2-one to form an intermediate, which is then reacted with thiosemicarbazide to yield the final product. The reaction conditions often require the use of solvents such as ethanol or methanol and may involve heating under reflux .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(5E)-3-benzyl-5-[(2E)-3-(5-chloro-2-hydroxyphenyl)-2-methylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenation, nitration, and sulfonation reactions can be performed using appropriate reagents under controlled conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and halogenating agents (e.g., bromine). Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can lead to the formation of thioethers or thiols .
Scientific Research Applications
(5E)-3-benzyl-5-[(2E)-3-(5-chloro-2-hydroxyphenyl)-2-methylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5E)-3-benzyl-5-[(2E)-3-(5-chloro-2-hydroxyphenyl)-2-methylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- (5E)-3-benzyl-5-[(2E)-3-(4-hydroxyphenyl)-2-methylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one
- (5E)-3-benzyl-5-[(2E)-3-(3-chloro-2-hydroxyphenyl)-2-methylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one
Uniqueness
The uniqueness of (5E)-3-benzyl-5-[(2E)-3-(5-chloro-2-hydroxyphenyl)-2-methylprop-2-en-1-ylidene]-2-thioxo-1,3-thiazolidin-4-one lies in its specific structural features, such as the position of the chloro and hydroxy groups on the phenyl ring, which can influence its reactivity and biological activity .
Properties
IUPAC Name |
(5E)-3-benzyl-5-[(E)-3-(5-chloro-2-hydroxyphenyl)-2-methylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClNO2S2/c1-13(9-15-11-16(21)7-8-17(15)23)10-18-19(24)22(20(25)26-18)12-14-5-3-2-4-6-14/h2-11,23H,12H2,1H3/b13-9+,18-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXWTZAIDGCXROD-BUHHDHKDSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=C(C=CC(=C1)Cl)O)C=C2C(=O)N(C(=S)S2)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=C(C=CC(=C1)Cl)O)/C=C/2\C(=O)N(C(=S)S2)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClNO2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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